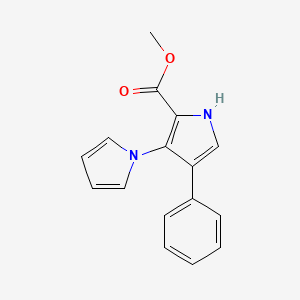
methyl 4'-phenyl-1'H-1,3'-bipyrrole-2'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate is a heterocyclic compound that features a bipyrrole core with a phenyl substituent and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate typically involves the condensation of appropriate pyrrole derivatives. One common method involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with aniline derivatives in the presence of a catalyst such as iron (III) chloride . Another method includes the cyclization of substituted amines with 2,4,4-trimethoxybutan-1-amine under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Paal-Knorr synthesis, which is known for its operational simplicity and high yields. The use of ionic liquids as solvents can enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, facilitated by reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or sulfonylated derivatives.
Scientific Research Applications
Methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate is unique due to its bipyrrole core, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 4-phenyl-3-pyrrol-1-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)14-15(18-9-5-6-10-18)13(11-17-14)12-7-3-2-4-8-12/h2-11,17H,1H3 |
InChI Key |
MJUKIXDYJVJHIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CN1)C2=CC=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















